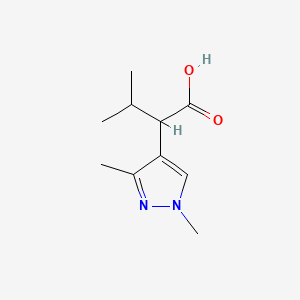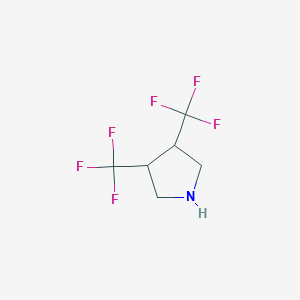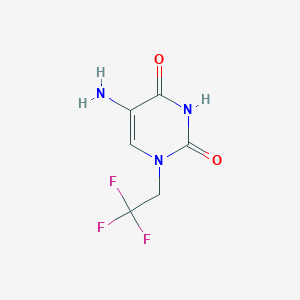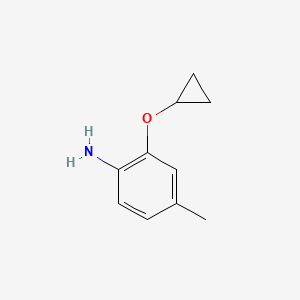
1-(5-Hydroxyquinolin-8-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Hydroxyquinolin-8-yl)propan-1-one is an organic compound with the molecular formula C12H11NO2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 1-(5-Hydroxyquinolin-8-yl)propan-1-one can be achieved through several methods. One common approach is the Friedländer quinoline synthesis, which involves the condensation of 2-aminoarylketones with carbonyl compounds possessing a reactive methylene group, followed by cyclodehydration . This method is effective and widely used for the preparation of quinoline derivatives.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
1-(5-Hydroxyquinolin-8-yl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-5,8-dione derivatives, while reduction may produce hydroquinoline derivatives .
Aplicaciones Científicas De Investigación
1-(5-Hydroxyquinolin-8-yl)propan-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, quinoline derivatives are known for their pharmacological properties, including antimicrobial, anticancer, and antiviral activities .
In industry, this compound can be used in the development of new materials and as a precursor for the synthesis of various functionalized quinoline derivatives. Its diverse applications make it a valuable compound for research and development in multiple fields .
Mecanismo De Acción
The mechanism of action of 1-(5-Hydroxyquinolin-8-yl)propan-1-one involves its interaction with specific molecular targets and pathways. Quinoline derivatives, including this compound, are known to act as chelating agents, forming complexes with metal ions such as copper, zinc, and iron . These metal complexes can interfere with various biological processes, leading to their pharmacological effects.
For example, the compound may inhibit enzymes that require metal ions as cofactors, thereby disrupting essential cellular functions. Additionally, its ability to form stable complexes with metal ions can enhance its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
1-(5-Hydroxyquinolin-8-yl)propan-1-one can be compared with other similar compounds, such as 8-hydroxyquinoline and its derivatives. These compounds share the quinoline scaffold and exhibit similar biological activities. the presence of the propan-1-one moiety in this compound may confer unique properties and enhance its reactivity in certain chemical reactions .
Similar compounds include:
- 8-Hydroxyquinoline
- 1-(4-Phenylquinolin-2-yl)propan-1-one
- 3-Hydroxy-1-(7-hydroxy-6-methylisoquinolin-1-yl)propan-1-one .
These compounds can be used as references to highlight the uniqueness and potential advantages of this compound in various applications.
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
1-(5-hydroxyquinolin-8-yl)propan-1-one |
InChI |
InChI=1S/C12H11NO2/c1-2-10(14)9-5-6-11(15)8-4-3-7-13-12(8)9/h3-7,15H,2H2,1H3 |
Clave InChI |
RSCHPVMUEIXPDK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C2C(=C(C=C1)O)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B13301341.png)
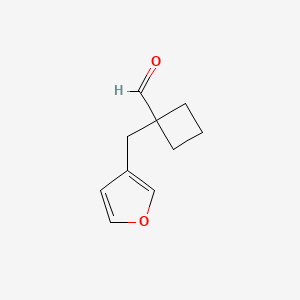

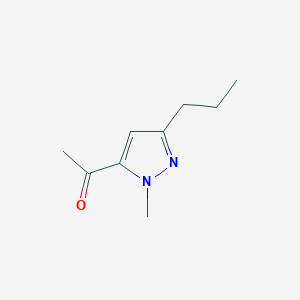
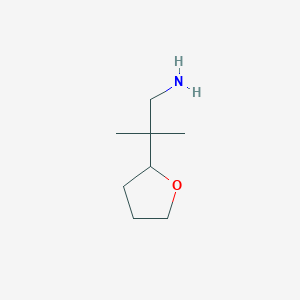
![1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13301371.png)
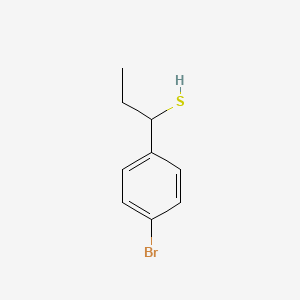
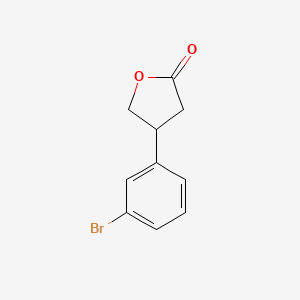
amine](/img/structure/B13301385.png)
![7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13301393.png)
